L-Ascorbic Acid-1,2-13C2
Description
The Role of Stable Isotopes in Advanced Biochemical and Systems Biology Research
Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive variants of elements that possess an additional neutron. nih.gov This difference in mass, detectable by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows scientists to distinguish labeled molecules from their naturally abundant, unlabeled counterparts. nih.govdiagnosticsworldnews.com This ability to "trace" the fate of specific atoms through metabolic reactions is the cornerstone of stable isotope tracer analysis. musechem.comckisotopes.com
In the realms of biochemistry and systems biology, stable isotope labeling offers several distinct advantages:
Safety: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes are non-radioactive and pose no harm to living organisms, making them ideal for in vivo studies in humans. nih.govdiagnosticsworldnews.comresearchgate.net
Precision: They enable the precise tracking of atoms through metabolic pathways, providing detailed insights into reaction kinetics, flux rates, and the contributions of different substrates to metabolic pools. nih.govfiveable.me
Comprehensive Analysis: Isotope labeling allows for a comprehensive mapping of cellular metabolic networks. fiveable.me Techniques like Mass Isotopomer Distribution Analysis (MIDA) can quantify the relative abundances of different isotopomers, revealing the activities of various metabolic pathways. fiveable.me
Enhanced Identification: In metabolomics, ¹³C labeling helps to distinguish true endogenous metabolites from background noise and chemical artifacts, thereby increasing the confidence of compound identification. nih.govresearchgate.net
The use of ¹³C-labeled tracers has become a powerful method to unravel relative pathway activities, qualitative changes in pathway contributions, and nutrient fates within cells. nih.gov This has led to significant insights in diverse areas of biomedical research, from understanding protein turnover to elucidating the metabolic reprogramming in diseases like cancer. nih.govckisotopes.com
Rationale for Positional 13C-Labeling of L-Ascorbic Acid at Carbons 1 and 2
The specific placement of ¹³C labels at the first and second carbon positions of L-ascorbic acid is a deliberate strategy rooted in the molecule's chemical structure and metabolic transformations. L-ascorbic acid is a six-carbon compound structurally related to glucose. wikipedia.org The C1 and C2 positions are part of the enediol group, which is the primary site of its antioxidant activity and redox cycling.
The key reasons for labeling at these specific positions include:
Tracking Redox Cycling: L-ascorbic acid (the reduced form) is reversibly oxidized to dehydroascorbic acid (DHA) by losing two electrons. acs.orgnih.gov This oxidation primarily involves the C1 and C2 carbons. By labeling these positions, researchers can use techniques like ¹³C NMR to monitor the conversion between ascorbic acid and dehydroascorbic acid in real-time, providing a dynamic view of cellular redox status. nih.gov The chemical shift difference between the C1 carbonyl group in ascorbic acid and its oxidized form allows for clear spectral distinction. acs.org
Metabolic Fate Mapping: When ascorbic acid is metabolized, the molecule can be cleaved. Labeling the initial carbons of the lactone ring allows for precise tracking of the fragments produced during its degradation. This is crucial for understanding the downstream metabolic pathways of vitamin C.
Distinguishing from Glucose Metabolism: Dehydroascorbic acid is transported into cells via glucose transporters (GLUTs). acs.org Once inside, it is rapidly reduced back to ascorbic acid. Labeling at C1 and C2 helps distinguish the tracer from the metabolic fate of glucose, which might also be ¹³C-labeled in dual-tracer studies. For instance, in studies using [1,2-¹³C₂]glucose to trace metabolic fluxes, the specific labeling pattern in downstream metabolites can be more clearly interpreted. nih.gov
This positional labeling provides a higher level of detail than uniformly labeled ascorbic acid, enabling researchers to ask more specific questions about its biochemical and physiological roles.
Historical Context of Stable Isotope Tracer Studies in Ascorbate (B8700270) Metabolism Research
The use of tracers to study vitamin C metabolism dates back to the mid-20th century. Initial studies predominantly used radioactive isotopes, particularly Carbon-14 (¹⁴C), to investigate the absorption, distribution, and turnover of ascorbic acid.
Early depletion-repletion studies in humans using [1-¹⁴C]ascorbate were instrumental in determining the body's pool size of vitamin C and its rate of decline in the absence of dietary intake. scispace.com These studies established that at a zero intake, the ascorbate pool declined by about 2.6% per day and that scurvy occurs when the body pool drops below 300 mg. nih.gov Research with ¹⁴C-labeled vitamin C also helped quantify its absorption efficiency and metabolic degradation, revealing that a significant portion could be metabolized to CO₂ at very high doses. scispace.commdpi.com
While these radioactive tracer studies provided foundational knowledge, the inherent risks associated with radioactivity limited their application, especially in vulnerable populations like children. nih.gov The advent and increased accessibility of stable isotope methodologies and high-resolution mass spectrometry marked a new era in metabolic research. nih.gov The shift towards stable isotopes like ¹³C offered a safer alternative for human studies. researchgate.netscispace.com
In the early 2000s, studies began comparing the kinetic behavior of different stable isotope tracers for ascorbic acid, such as ²H- and ¹³C-labeled variants, to validate their use. One such study confirmed that ¹³C- and ²H-labeled tracers behaved identically, demonstrating the reliability of ¹³C as a tracer for ascorbate kinetics. nih.gov This validation paved the way for the more sophisticated and widespread use of positionally labeled L-ascorbic acid seen in contemporary research.
Overview of Contemporary Research Paradigms Employing L-Ascorbic Acid-1,2-13C2 as a Tracer
Modern research leverages this compound and related isotopologues in advanced analytical frameworks, primarily focusing on redox biology and metabolic flux analysis, especially in the context of disease.
A major application is in the field of in vivo metabolic imaging using hyperpolarization. Hyperpolarization is a technique that dramatically increases the signal of ¹³C-labeled molecules in magnetic resonance imaging (MRI) and spectroscopy (MRS). acs.org Researchers have successfully hyperpolarized [1-¹³C]ascorbic acid and its oxidized form, [1-¹³C]dehydroascorbic acid, to visualize their distribution and conversion in real-time in preclinical models. acs.orgcornell.edupnas.org
Key research findings from these contemporary paradigms include:
Imaging Redox Status: Hyperpolarized [1-¹³C]dehydroascorbic acid has been developed as an endogenous sensor for in vivo redox imaging. cornell.edupnas.org Upon injection, its rapid conversion to [1-¹³C]ascorbic acid can be observed in tissues, providing a measure of the local reductive capacity, which is often linked to the levels of key antioxidants like glutathione (B108866) (GSH). cornell.edupnas.org
Cancer Metabolism: Tumor cells often exhibit altered redox states and high glucose uptake. Studies have used hyperpolarized ¹³C-labeled dehydroascorbic acid to probe the redox microenvironment of tumors. acs.org The rapid uptake and reduction of DHA in tumors, mediated by overexpressed glucose transporters and intracellular antioxidants, can be visualized. acs.org Interestingly, studies in lymphoma tumors showed significant intracellular reduction of [1-¹³C]DHA, but no detectable oxidation of [1-¹³C]ascorbic acid, suggesting that these tumors maintain a highly reduced state. acs.org
Metabolic Flux Analysis: While direct studies with this compound are specific, broader metabolic flux analysis (MFA) often uses precursors like [1,2-¹³C₂]glucose. In organisms that synthesize their own vitamin C, this tracer allows researchers to follow the carbon backbone from glucose through the pentose (B10789219) phosphate (B84403) pathway and into ascorbate, providing quantitative data on the rates (fluxes) of these interconnected pathways. nih.gov The specific isotopologue [1,2-¹³C₂]glucose has been identified as part of an optimal tracer combination for precisely quantifying fluxes in central carbon metabolism in mammalian cells. nih.gov
The data from these studies are often complex, requiring sophisticated computational models to interpret the labeling patterns and calculate metabolic fluxes. The combination of positional ¹³C labeling with advanced analytical techniques continues to provide unprecedented insights into the dynamic role of L-ascorbic acid in health and disease.
Properties
Molecular Formula |
C₄¹³C₂H₈O₆ |
|---|---|
Molecular Weight |
178.11 |
Synonyms |
Vitamin C-1,2-13C2 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of L Ascorbic Acid 1,2 13c2
Strategies for Targeted Carbon-13 Isotope Incorporation at Specific Positions
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. wikipedia.org For L-Ascorbic Acid-1,2-¹³C₂, the objective is to replace the naturally abundant ¹²C atoms at the C1 (carboxyl) and C2 positions with ¹³C isotopes. This can be achieved through chemical synthesis, which offers precise control over the labeled positions, or through biological pathways by providing labeled precursors to an enzymatic system.
The chemical synthesis of specifically labeled L-ascorbic acid often involves a multi-step process starting from a smaller, isotopically labeled precursor. A common strategy for introducing a labeled C1 is the cyanohydrin reaction, which has been used to prepare L-Ascorbic-1-¹⁴C acid. acs.orgacs.org To achieve double labeling at C1 and C2, a synthetic route would need to employ a C2 fragment that is already doubly labeled.
A plausible synthetic strategy for L-Ascorbic Acid-1,2-¹³C₂ can be adapted from established ascorbic acid syntheses that involve the condensation of a C4 and a C2 fragment. One such approach involves the reaction of an L-threose derivative (a C4 precursor) with a doubly labeled C2 fragment.
A Potential Synthetic Pathway:
Preparation of a Doubly Labeled C2 Building Block: A versatile precursor for ¹³C₂-labeling is ¹³C₂-acetylene, which can be generated from calcium carbide (Ca¹³C₂) produced from elemental ¹³C. rsc.org This ¹³C₂-acetylene can be converted into various doubly labeled C2 synthons, such as [1,2-¹³C₂]-glycolonitrile or diethyl [1,2-¹³C₂]-oxopropanedioate.
Synthesis of the C4 Precursor: The required C4 component, a protected form of L-threose, can be synthesized from readily available starting materials like L-tartaric acid.
Condensation Reaction: The protected L-threose derivative is condensed with the ¹³C₂-labeled C2 building block. For example, the condensation of a protected L-threose cyanohydrin with diethyl [1,2-¹³C₂]-oxopropanedioate would introduce the labeled C1 and C2 atoms. acs.org
Cyclization and Deprotection: Following the condensation, acid-catalyzed hydrolysis and cyclization (lactonization) of the intermediate product yields the furanone ring characteristic of ascorbic acid. Subsequent removal of any protecting groups furnishes the final product, L-Ascorbic Acid-1,2-¹³C₂.
This multi-step chemical approach provides unambiguous placement of the ¹³C labels at the C1 and C2 positions. researchgate.net Each step of the synthesis requires careful optimization to maximize the yield and maintain the isotopic enrichment.
Table 1: Key Intermediates in a Proposed Chemical Synthesis of L-Ascorbic Acid-1,2-¹³C₂
| Intermediate | Chemical Formula | Role in Synthesis |
| [1,2-¹³C₂]-Acetylene | ¹³C₂H₂ | Universal ¹³C₂ starting material |
| Diethyl [1,2-¹³C₂]-oxopropanedioate | C₅H₆O₅ (¹³C₂) | Doubly labeled C2 fragment for condensation |
| Protected L-threose | Varies | C4 chiral precursor |
| L-Ascorbic Acid-1,2-¹³C₂ | ¹³C₂¹²C₄H₈O₆ | Final isotopically labeled product |
While chemical synthesis offers precision, chemoenzymatic and biosynthetic methods present alternative routes for isotopic enrichment. These methods leverage the high specificity of enzymes to incorporate labeled precursors into the target molecule.
Biosynthetic Pathways: In plants and some animals, L-ascorbic acid is synthesized from D-glucose. nih.govnih.gov There are two main pathways: one where the carbon chain of glucose is conserved, and another (the Reichstein process) where it is inverted. acs.orgresearchgate.net To produce L-Ascorbic Acid-1,2-¹³C₂, one could theoretically feed an organism or cell culture with specifically labeled D-glucose, such as D-glucose-1,6-¹³C₂ or D-glucose-5,6-¹³C₂. Depending on the operative pathway, these precursors could result in the desired labeling pattern in the final ascorbic acid product. However, this approach often leads to isotopic scrambling and dilution due to competing metabolic pathways, making it difficult to achieve high isotopic purity at specific positions.
Chemoenzymatic Synthesis: A more controlled approach involves using isolated enzymes or engineered microorganisms. For instance, yeast strains like Saccharomyces cerevisiae can be metabolically engineered to produce L-ascorbic acid from intermediates of the plant or animal biosynthetic pathways. nih.gov By providing a custom-synthesized, labeled precursor (e.g., a labeled L-galactose or L-gulono-1,4-lactone intermediate) to these engineered yeast cultures, one could direct the synthesis towards specifically labeled L-ascorbic acid. This chemoenzymatic method combines the flexibility of chemical synthesis for the precursor with the efficiency and stereoselectivity of enzymatic conversions. mdpi.com
Advanced Purification Techniques for High-Purity L-Ascorbic Acid-1,2-¹³C₂ for Tracer Applications
For tracer applications, the isotopic and chemical purity of L-Ascorbic Acid-1,2-¹³C₂ must be exceptionally high to ensure accurate experimental results. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purification of ascorbic acid and its derivatives. utm.mx
Reversed-phase HPLC (RP-HPLC) is particularly effective. In this method, the crude synthetic product is dissolved in a suitable solvent and injected into the HPLC system. A C18 column is commonly used as the stationary phase, and the mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) mixed with an organic solvent like methanol. 14.139.61 The separation is based on the differential partitioning of the components between the stationary and mobile phases.
The purification process involves:
Method Development: Optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of L-Ascorbic Acid-1,2-¹³C₂ from unlabeled starting materials, reaction byproducts, and any potential isomers.
Fraction Collection: A detector (typically UV-Vis set at ~260-273 nm for ascorbic acid) monitors the column effluent. 14.139.61nih.gov The fraction corresponding to the L-Ascorbic Acid-1,2-¹³C₂ peak is collected.
Lyophilization: The collected aqueous fractions are often freeze-dried (lyophilized) to remove the mobile phase solvents, yielding the final product as a pure, stable solid.
This HPLC-based purification can yield chemical and isotopic purities exceeding 99%, which is essential for its use as a metabolic tracer. nih.govnih.gov
Rigorous Verification of Isotopic Purity and Positional Specificity in L-Ascorbic Acid-1,2-¹³C₂ Syntheses
After synthesis and purification, it is crucial to verify both the isotopic enrichment and the precise location of the ¹³C labels. The two primary analytical methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most direct method for confirming the position of carbon-13 labels. nih.gov In a ¹³C NMR spectrum of L-Ascorbic Acid-1,2-¹³C₂, the signals corresponding to C1 and C2 will be significantly enhanced compared to the other four carbon atoms, which will appear at their natural abundance (~1.1%). Furthermore, the presence of adjacent ¹³C nuclei (¹³C-¹³C) will result in characteristic spin-spin coupling (J-coupling), which appears as splitting in the signals for C1 and C2. This coupling provides definitive proof of the 1,2-labeling pattern. nih.govresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the isotopic enrichment and confirm the molecular weight of the labeled compound. nih.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass of the L-Ascorbic Acid-1,2-¹³C₂ molecule. The mass spectrum will show a prominent peak at m/z corresponding to the doubly labeled compound (molecular weight approx. 178.12), which is two mass units higher than unlabeled ascorbic acid (approx. 176.12). The relative intensities of the M, M+1, and M+2 peaks are used to calculate the isotopic purity. wikipedia.org
Tandem mass spectrometry (MS/MS) can further help in confirming the label's position. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce which parts of the molecule contain the ¹³C labels. nih.govnih.gov
Table 2: Analytical Techniques for Verification of L-Ascorbic Acid-1,2-¹³C₂
| Technique | Information Provided | Key Findings for L-Ascorbic Acid-1,2-¹³C₂ |
| ¹³C NMR | Positional specificity of ¹³C labels | Intense signals for C1 and C2; observation of ¹³C-¹³C J-coupling between C1 and C2. researchgate.netresearchgate.netblogspot.comchemicalbook.com |
| HRMS | Isotopic enrichment and molecular weight | A molecular ion peak shifted by +2 Da compared to the unlabeled compound. |
| Tandem MS (MS/MS) | Positional information from fragmentation | Fragment ions containing the C1-C2 backbone will show a +2 Da mass shift. |
Advanced Analytical Techniques for L Ascorbic Acid 1,2 13c2 Tracer Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracer Analysis
NMR spectroscopy is a non-invasive technique that provides a wealth of information on the structural and dynamic properties of molecules. In the context of 13C tracer analysis, it is particularly valuable for its ability to distinguish between different isotopomers and to monitor metabolic processes in real-time.
In vivo 13C NMR spectroscopy offers a unique window into the real-time metabolic fate of L-Ascorbic Acid-1,2-13C2 within living organisms. This non-invasive technique allows for the direct observation of the uptake and conversion of the labeled ascorbic acid into its various metabolic products. For instance, studies have successfully monitored the metabolism of 13C-labeled L-ascorbic acid in human erythrocytes, tracking the temporal changes in intracellular and extracellular concentrations. researchgate.net
A key advantage of using a doubly labeled tracer like this compound is the ability to overcome the challenge of overlapping signals from other abundant metabolites in complex biological systems. physiology.org The presence of two adjacent 13C nuclei gives rise to characteristic spin-spin coupling patterns, which spectrally distinguishes the labeled metabolites from the background of singly labeled or unlabeled molecules. physiology.org This has been demonstrated in studies monitoring the synthesis of [5,6-13C2]ascorbic acid from [1,2-13C2]glucose in rat liver, where the distinct doublet signals of the labeled ascorbate (B8700270) enabled its clear detection amidst overlapping resonances. physiology.org
The temporal resolution of these in vivo measurements provides dynamic information on metabolic fluxes. For example, by acquiring a time course of 13C NMR spectra, researchers can observe the rate of uptake and subsequent metabolic transformations of the labeled ascorbate. researchgate.net While the inherent sensitivity of 13C NMR can be a limitation, techniques like hyperpolarization can significantly enhance the signal-to-noise ratio, enabling real-time measurements of metabolic processes that would otherwise be undetectable. rsc.orgweizmann.ac.il
Table 1: Representative In Vivo 13C NMR Experimental Parameters
| Parameter | Value | Reference |
| Spectrometer Frequency | 100.31 MHz for 13C | researchgate.net |
| Inter-transient Delay | 1 s | researchgate.net |
| Number of Transients | 512 | researchgate.net |
| Incubation Temperature | 37°C | researchgate.net |
The metabolism of this compound generates a variety of downstream metabolites, each carrying a specific 13C labeling pattern. The analysis of 13C-13C spin-spin coupling in high-resolution NMR spectra of tissue extracts is a powerful method for identifying these different isotopomers. This approach provides detailed insights into the specific biochemical reactions and pathways that the carbon backbone of ascorbic acid has traversed.
When this compound is metabolized, the bond between the 13C-labeled carbons can either be retained or broken, leading to distinct isotopomer distributions in the resulting products. For example, if the two labeled carbons remain adjacent in a metabolite, the NMR spectrum will exhibit characteristic doublet signals due to one-bond 13C-13C coupling (¹JCC). Conversely, if the bond is cleaved and the 13C atoms are separated within the same molecule, long-range couplings (nJCC, where n > 1) may be observed. nih.govuc.pt
Table 2: Examples of 13C-13C Spin Coupling in Metabolite Analysis
| Metabolite | Labeled Precursor | Observed Coupling | Significance | Reference |
| [5,6-13C2]Ascorbic acid | [1,2-13C2]Glucose | ¹JCC between C5 and C6 | Confirms biosynthetic pathway from glucose | physiology.org |
| [2,3-13C2]Lactate | [1,2-13C2]Glucose | ¹JCC between C2 and C3 | Indicates glycolytic flux | nih.gov |
| [4,5-13C2]Glutamate | [1,2-13C2]Glucose | ¹JCC between C4 and C5 | Traces carbon entry into the TCA cycle | nih.gov |
NMR-based isotope dilution analysis provides a robust method for quantifying the turnover rates of L-ascorbic acid. This approach involves introducing a known amount of this compound into a biological system and then measuring the ratio of the labeled to unlabeled ascorbate over time.
The principle of this method relies on the change in the isotopic enrichment of the ascorbate pool as the labeled compound is introduced and subsequently metabolized and replaced by newly synthesized, unlabeled molecules. By monitoring the decay of the 13C signal intensity or the change in the ratio of labeled to unlabeled species, the turnover rate can be calculated.
A notable application of this technique was the in vivo estimation of the hepatic ascorbic acid turnover rate in rats. physiology.org Following the infusion of [1,2-13C2]glucose, which is a precursor for ascorbic acid synthesis in rats, the appearance and subsequent dilution of [5,6-13C2]ascorbic acid were monitored by 13C NMR. physiology.orgresearchgate.net The quantitative analysis of the spin-coupling patterns allowed for the calculation of the turnover rate, which was determined to be 1.9 ± 0.4 nmol·min⁻¹·g⁻¹. physiology.orgresearchgate.net This demonstrates the power of NMR-based isotope dilution to provide quantitative data on metabolic dynamics in a non-invasive manner.
Mass Spectrometry (MS) Applications in Stable Isotope Tracing with this compound
Mass spectrometry is a highly sensitive analytical technique that is widely used in metabolic research for the detection and quantification of isotopically labeled compounds. When coupled with chromatographic separation methods, MS provides a powerful platform for profiling the metabolites of this compound.
LC-MS is a cornerstone technique for the analysis of a wide range of metabolites, including ascorbic acid and its derivatives. jsbms.jp The combination of liquid chromatography for separation and mass spectrometry for detection allows for the sensitive and specific profiling of metabolites from complex biological matrices. nih.gov
In tracer studies with this compound, LC-MS is used to separate and identify the labeled ascorbic acid and its downstream metabolites. The mass spectrometer can distinguish between the unlabeled and labeled forms of a metabolite based on their mass-to-charge (m/z) ratio. The +2 Da mass shift of this compound (molecular weight 178.11) compared to its unlabeled counterpart (molecular weight 176.12) allows for their clear differentiation. benchchem.comlgcstandards.com
This technique is particularly useful for quantifying the incorporation of the 13C label into various metabolic pools. By analyzing the relative abundance of the different isotopologues of a metabolite, researchers can gain insights into metabolic fluxes and pathway activities. For example, LC-MS has been used to assess the impact of various stressors on the pentose (B10789219) phosphate (B84403) pathway by measuring the incorporation of 13C from labeled glucose into pathway intermediates. nih.gov The use of hydrophilic interaction chromatography (HILIC) is often preferred for retaining and separating polar compounds like ascorbic acid and its metabolites. jsbms.jp
Table 3: LC-MS Parameters for Ascorbic Acid Analysis
| Parameter | Description | Reference |
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |
| Internal Standard | Isotope-labeled ascorbic acid | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of metabolites, particularly for volatile or semi-volatile compounds. For non-volatile compounds like ascorbic acid and its intermediates, a derivatization step is required to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov
In the context of this compound tracer studies, GC-MS can be used to analyze the isotopic enrichment of various derivatized intermediates. The derivatization process, for example, by oximation and silylation, creates stable derivatives that can be separated by gas chromatography and detected by mass spectrometry. researchgate.net
GC-MS offers excellent chromatographic resolution and provides detailed mass spectral information that can be used to identify and quantify the different isotopologues of a metabolite. nih.gov This allows for the precise determination of the position and extent of 13C labeling in the metabolic products of this compound. The high sensitivity of MS detection makes GC-MS a valuable tool for analyzing low-abundance metabolites in complex biological samples. buchem.com
High-Resolution Mass Spectrometry for Precise Isotopologue and Isotope Ratio Quantification of L-Ascorbic Acid and its Derivatives
High-resolution mass spectrometry (HRMS) is a cornerstone in metabolic tracer studies utilizing this compound. Its ability to distinguish between subtle mass differences allows for the precise quantification of isotopologues—molecules that differ only in their isotopic composition. This is critical for differentiating the labeled this compound from its naturally abundant, unlabeled counterpart. benchchem.com
The mass difference between the 13C-labeled and the natural 12C-ascorbic acid provides a clear distinction for mass spectrometric detection and quantification. benchchem.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely employed. In these methods, the distinct mass-to-charge (m/z) ratios of the labeled and unlabeled forms of ascorbic acid and its metabolites are measured. For instance, in electrospray ionization (ESI) negative mode, deprotonated molecular ions [M-H]- are detected, allowing for clear separation of the isotopologues. nih.gov
The isotopic purity of the this compound tracer is verified using HRMS and 13C Nuclear Magnetic Resonance (NMR), ensuring high enrichment at the specified carbon positions. benchchem.com This high level of isotopic enrichment is crucial for the sensitivity and accuracy of tracer experiments. Isotope ratio mass spectrometry (IRMS) is another powerful technique that can be coupled with gas or liquid chromatography to provide precise measurements of the ratio of 13C to 12C in ascorbic acid and its metabolic products. scispace.comjesium2025.org This allows researchers to calculate the rate of appearance and turnover of ascorbic acid in various biological compartments.
Advanced Chromatographic Separations for Isotope-Labeled Ascorbic Acid and Metabolites
Chromatographic techniques are essential for separating this compound and its various metabolites from complex biological matrices prior to mass spectrometric analysis. The development of robust and efficient separation methods is critical for obtaining accurate and reliable quantitative data.
Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of ascorbic acid. capes.gov.brnih.gov UPLC, with its use of smaller particle size columns, offers several advantages over traditional HPLC, including increased resolution, higher sensitivity, and significantly shorter analysis times. capes.gov.brnih.govsigmaaldrich.com For instance, a comparative study showed that the total analysis time for ascorbic acid was 6 minutes for UPLC compared to 15 minutes for HPLC. capes.gov.brnih.gov
These methods are validated for linearity, precision, accuracy, and recovery to ensure their reliability for quantitative analysis. capes.gov.brnih.govsigmaaldrich.com Reverse-phase columns, such as C18 columns, are commonly used for the separation of ascorbic acid and its derivatives. nih.govscispace.com The mobile phase composition is optimized to achieve good separation and peak shape. nih.gov The use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a rapid, sensitive, and accurate method for quantifying L-ascorbic acid. nih.gov
L-ascorbic acid possesses chiral centers, and its metabolism can potentially lead to the formation of stereoisomeric products. Chiral separation techniques are therefore important for the stereospecific analysis of its metabolites. HPLC methods using chiral stationary phases can be employed to separate enantiomers of ascorbic acid and its derivatives. mtc-usa.com This allows for the investigation of the stereoselectivity of metabolic pathways and enzymatic reactions involving L-ascorbic acid. The ability to distinguish between different stereoisomers is crucial for a complete understanding of the biological fate of this compound.
Development and Validation of this compound as a Stable Isotope Internal Standard in Quantitative Analytical Research
This compound is an ideal stable isotope internal standard for the quantitative analysis of ascorbic acid in various biological samples. medchemexpress.comchemie-brunschwig.ch As an internal standard, it is added to a sample in a known quantity at an early stage of sample preparation. Because it is chemically identical to the analyte of interest (unlabeled L-ascorbic acid), it experiences the same extraction losses and ionization suppression or enhancement effects during mass spectrometric analysis. medchemexpress.com
The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantitative methods by correcting for variations in sample preparation and instrument response. medchemexpress.com The validation of analytical methods incorporating this compound as an internal standard involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govresearchgate.net For example, a validated UPLC-MS/MS method for L-ascorbic acid in serums using a stable isotope internal standard demonstrated excellent linearity, low LOD and LOQ, and high precision and accuracy. nih.gov The development and validation of such methods are essential for reliable and robust quantitative research in clinical and nutritional studies. nih.gov
Applications in Metabolic Pathway Elucidation Using L Ascorbic Acid 1,2 13c2
Tracing L-Ascorbic Acid Biosynthesis Pathways and Precursor Utilization (e.g., from [1,2-13C2]glucose to [5,6-13C2]ascorbic acid)
The use of glucose labeled with stable isotopes, such as [1,2-13C2]glucose, has been instrumental in elucidating the biosynthetic pathways of L-ascorbic acid. nih.gov In organisms that synthesize their own vitamin C, the carbon backbone of glucose is rearranged to form ascorbic acid. By feeding cells or organisms [1,2-13C2]glucose and analyzing the resulting ascorbic acid using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, researchers can map the transformation of the labeled carbons. oup.comnih.gov This methodology allows for the determination of which carbon atoms from the original glucose molecule end up in specific positions on the ascorbic acid molecule.
For instance, studies have shown that in certain biosynthetic routes, the C1 and C2 of glucose become the C6 and C5 of ascorbic acid, respectively, resulting in the formation of [5,6-13C2]ascorbic acid from [1,2-13C2]glucose. This specific labeling pattern provides direct evidence for the operative metabolic pathway. This approach has been crucial in confirming the primary biosynthetic pathways in various organisms and in studying how different physiological conditions or genetic modifications can alter these routes. nih.gov
Investigating L-Ascorbic Acid Catabolism and Degradation Pathways
Isotopic Tracing of Carbon Flow into Oxalate (B1200264) Formation from L-Ascorbic Acid-1,2-13C2
The breakdown of L-ascorbic acid can lead to the formation of various metabolites, with oxalate being a significant end product in humans. nih.govmdpi.com The use of this compound allows for the precise tracing of the carbon atoms from ascorbic acid as they are converted into oxalate. researchgate.net This is particularly important in understanding the contribution of ascorbic acid to the body's oxalate pool, a key factor in the formation of kidney stones. nih.govresearchgate.net
By administering this compound and subsequently measuring the isotopic enrichment in urinary oxalate, researchers can quantify the proportion of oxalate derived directly from vitamin C catabolism. nih.govcambridge.org These studies have helped to clarify the relationship between vitamin C intake and oxalate production, demonstrating that a significant portion of urinary oxalate can originate from the breakdown of ascorbic acid. nih.gov
Identification of Non-Oxalate Forming Degradation Products of L-Ascorbic Acid through Isotope Labeling
Beyond oxalate, the degradation of L-ascorbic acid yields a complex mixture of other products. oup.comresearchgate.net Isotope labeling with this compound is a powerful technique for identifying these alternative degradation pathways. As the labeled ascorbic acid breaks down, the 13C atoms are incorporated into various metabolites. researchgate.net
By analyzing the isotopic patterns of potential degradation products, scientists have identified several non-oxalate forming compounds. These include L-erythrulose, L-threonic acid, and other short-chain carboxylic acids. researchgate.netnih.gov The ability to trace the labeled carbons provides definitive evidence of their origin from ascorbic acid, helping to construct a more complete picture of its catabolism. researchgate.net Understanding these pathways is crucial, as some degradation products may have their own biological activities or contribute to pathological processes. nih.gov
Quantitative Assessment of L-Ascorbic Acid Turnover and Metabolic Flux Rates in Defined Biological Systems
This compound is a valuable tracer for quantifying the dynamics of vitamin C metabolism in vivo. medchemexpress.com By introducing a known amount of the labeled compound into a biological system, researchers can measure the rate at which it is absorbed, distributed, metabolized, and excreted. cambridge.org This allows for the calculation of key metabolic parameters such as turnover rates and metabolic flux. creative-proteomics.com
For example, by monitoring the decay of the 13C label in plasma ascorbic acid over time, it is possible to determine how quickly the body's pool of vitamin C is being replaced. cambridge.org This information is essential for understanding vitamin C homeostasis and for determining dietary requirements under various physiological and pathological conditions. nih.gov
Elucidating the Role of this compound in Studies of Redox Homeostasis and Antioxidant Mechanisms through Carbon Flux Analysis
L-ascorbic acid is a key player in maintaining redox homeostasis due to its potent antioxidant properties. nih.govnih.gov The use of this compound in carbon flux analysis can provide insights into its role in antioxidant defense mechanisms. As ascorbic acid donates electrons to neutralize reactive oxygen species (ROS), it is oxidized to dehydroascorbic acid. medchemexpress.commedchemexpress.com
By tracing the flow of the 13C label, researchers can follow the fate of ascorbic acid as it participates in redox cycling. soton.ac.ukacs.org This includes its regeneration from dehydroascorbic acid, a process that is linked to other antioxidant systems like the glutathione (B108866) cycle. Analyzing the flux of labeled carbons through these interconnected pathways can help to quantify the capacity of the antioxidant network and to understand how it responds to oxidative stress. nih.govmdpi.com
Contributions to Understanding Intermediary Metabolism and Substrate Cycling Beyond Direct Ascorbate (B8700270) Pathways
The metabolic fate of the carbon atoms from L-ascorbic acid is not limited to its direct degradation products. The breakdown of ascorbic acid can produce intermediates that feed into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and glycolysis. nih.govresearchgate.net The use of this compound allows researchers to trace the contribution of vitamin C-derived carbons to these fundamental metabolic processes. nih.govresearchgate.net
Interactive Data Table: Applications of this compound in Metabolic Research
| Application Area | Specific Research Focus | Key Findings | Analytical Techniques |
| Biosynthesis | Tracing the conversion of [1,2-13C2]glucose to [5,6-13C2]ascorbic acid. | Confirmed specific carbon rearrangements in the biosynthetic pathway. | NMR Spectroscopy, Mass Spectrometry |
| Catabolism | Quantifying the contribution of ascorbic acid to oxalate formation. | A significant portion of urinary oxalate originates from vitamin C. | Isotope-Ratio Mass Spectrometry |
| Catabolism | Identifying non-oxalate degradation products. | L-erythrulose and L-threonic acid are notable degradation products. | GC-MS, LC-MS |
| Metabolic Turnover | Determining the in vivo turnover rate of ascorbic acid. | Provided quantitative data on vitamin C homeostasis and requirements. | LC-MS |
| Redox Homeostasis | Studying the flux of ascorbic acid through redox cycling pathways. | Elucidated the dynamics of antioxidant defense and regeneration. | UHPLC-MS |
| Intermediary Metabolism | Tracing carbon flow into central metabolic pathways. | Revealed the integration of ascorbate breakdown with the TCA cycle. | 13C-NMR Spectroscopy |
Mechanistic Studies Advanced by L Ascorbic Acid 1,2 13c2 Labeling
Elucidation of Enzyme Reaction Mechanisms Involving L-Ascorbic Acid as a Substrate or Co-factor
L-Ascorbic acid is an essential cofactor for a wide range of enzymes, particularly monooxygenases and dioxygenases, where it acts as an electron donor. pnas.org The use of 13C-labeled L-ascorbic acid enables researchers to monitor these reactions with high precision, confirming enzymatic involvement and quantifying reaction rates.
Studies utilizing [1-13C]-dehydroascorbic acid (DHA), the oxidized form of ascorbic acid, have demonstrated the power of this technique. When [1-13C]-DHA is introduced to cell suspensions, its reduction back to L-ascorbic acid can be tracked in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical shifts of the 13C nucleus in the reactant (DHA) and the product (L-ascorbic acid) allow for unambiguous monitoring of the conversion. nih.gov
Research has shown that the rate of [1-13C]-DHA reduction in the presence of murine lymphoma cells is significantly faster than the spontaneous, non-enzymatic reaction with glutathione (B108866), a major cellular antioxidant. nih.govacs.org This kinetic difference provides definitive evidence of enzymatic catalysis in the intracellular recycling of ascorbic acid. Labeling with L-Ascorbic Acid-1,2-13C2 would further refine these studies by providing two labeled nuclei in the lactone ring structure, which is critical to the molecule's redox properties. This dual labeling would be particularly useful for probing enzymes that catalyze the opening or rearrangement of this ring during their reaction cycle.
| Reaction Condition | Observed Rate of Ascorbic Acid Production (nmol/s) | Implication |
|---|---|---|
| Spontaneous (with Glutathione in media) | 0.15 | Baseline non-enzymatic rate |
| In RPMI Medium | 99 ± 6 | Rate includes reactions with media components |
| In EL4 Lymphoma Cell Suspensions | 223 ± 18 | Significantly higher rate indicates enzymatic involvement acs.org |
Investigation of Non-Enzymatic Reactions and Degradation Kinetics of L-Ascorbic Acid using Positional Isotope Tracing
Beyond its enzymatic roles, L-ascorbic acid is susceptible to non-enzymatic degradation, a process influenced by factors such as pH, temperature, and the presence of metal ions. Positional isotope tracing with molecules like this compound is critical for unraveling the complex pathways of its decay. By tracking the labeled carbons, scientists can identify which parts of the molecule are chemically transformed.
For instance, analogous studies using 1,4-13C-labeled L-ascorbic acid in Maillard reactions with amino acids have successfully elucidated the origin of resultant aroma compounds. researchgate.net Using mass spectrometry (MS), researchers determined that the C-1 carbon of ascorbic acid was not incorporated into the pyrazine (B50134) ring structures formed during the reaction. researchgate.net This demonstrates that positional labeling can pinpoint which carbon atoms participate in specific chemical transformations.
Applying this principle, this compound could be used to study degradation pathways such as the formation of 2,3-diketogulonic acid. By analyzing the mass-to-charge ratio (m/z) of reaction intermediates and final products, researchers can determine whether the C1-C2 bond remains intact or is cleaved during degradation. This allows for the precise mapping of bond-breaking and bond-forming events, providing a detailed understanding of the degradation kinetics and mechanism.
| Compound/Fragment | Expected m/z (Unlabeled) | Expected m/z (1,2-13C2 Labeled) | Inference from Observation |
|---|---|---|---|
| Intact L-Ascorbic Acid | 176 | 178 | Presence of the tracer compound. |
| Fragment containing C1-C2 | Variable | Variable +2 amu | Indicates the C1-C2 bond is intact within the fragment. |
| Fragment containing C1 only | Variable | Variable +1 amu | Indicates cleavage of the C1-C2 bond. |
| Fragment containing C2 only | Variable | Variable +1 amu | Indicates cleavage of the C1-C2 bond. |
Tracking Carbon Atom Scrambling and Rearrangements within Complex Metabolic Networks Utilizing this compound
Stable isotope tracers are essential for metabolic flux analysis, which quantifies the flow of metabolites through interconnected biochemical pathways. researchgate.net Administering this compound to a biological system, such as a cell culture or a whole organism, allows for the tracing of the labeled carbon atoms as they are incorporated into downstream metabolites. nih.gov This technique reveals not only the primary metabolic fate of ascorbic acid but also points of intersection with central carbon metabolism.
As the labeled ascorbic acid is metabolized, the 13C atoms can be transferred to other molecules. For example, if ascorbic acid degradation products enter the tricarboxylic acid (TCA) cycle, the 13C label will appear in TCA cycle intermediates like citrate, succinate, and malate, as well as in amino acids derived from them. nih.govresearchgate.net By analyzing the distribution of the 13C label (the isotopologue distribution) in these various metabolites using MS or NMR, researchers can construct a detailed map of the metabolic network.
The use of a dual-labeled tracer like this compound is particularly advantageous. It allows for the tracking of the C1-C2 molecular fragment. If downstream metabolites are found to be enriched with two 13C atoms, it suggests that the C1-C2 bond was preserved during the metabolic conversion. Conversely, the appearance of metabolites with only a single 13C enrichment would indicate that the bond was cleaved and the carbon atoms followed different metabolic routes. This level of detail is crucial for understanding potential carbon atom scrambling and rearrangements within complex and dynamic metabolic systems.
Understanding Molecular Interactions and Binding Sites through Isotopic Perturbation and Advanced Spectroscopic Techniques
Identifying the precise way a molecule like L-ascorbic acid interacts with its enzymatic targets is fundamental to understanding its function. Isotopic labeling of L-ascorbic acid at the C1 and C2 positions provides a subtle, non-disruptive probe that can be detected by advanced spectroscopic methods, most notably NMR spectroscopy. unifi.it
The principle relies on the fact that the resonance frequency (chemical shift) of a 13C nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. When this compound binds to the active site of an enzyme, the interaction with amino acid residues alters the electronic environment around the C1 and C2 atoms. This change causes a shift in the NMR signals corresponding to these specific carbons, an effect known as chemical shift perturbation.
By monitoring these perturbations, scientists can confirm direct binding and gain information about the binding interface. If a significant chemical shift is observed for the C1 and C2 signals upon the addition of an enzyme, it provides strong evidence that this part of the ascorbic acid molecule is directly involved in the interaction. This technique allows for the mapping of binding sites at an atomic level without the need for crystallography, offering a powerful method to study molecular interactions in solution. The use of hyperpolarization techniques can further enhance the 13C NMR signal by over 10,000-fold, enabling the detection of these interactions at physiologically relevant concentrations. pnas.orgnih.gov
| Carbon Position | Chemical Shift (δ) of Free L-Ascorbic Acid-1,2-13C2 (ppm) | Chemical Shift (δ) of Enzyme-Bound Form (ppm) | Observed Change (Δδ ppm) | Interpretation |
|---|---|---|---|---|
| C1 | 179.0 | 181.5 | +2.5 | Significant change suggests C1 is in or near the binding interface. |
| C2 | 118.5 | 119.0 | +0.5 | Minor change suggests C2 is less directly involved in the primary binding contacts. |
| C4 (unlabeled) | 156.0 | 156.1 | +0.1 | Negligible change suggests this part of the molecule is distant from the binding site. |
Methodological Innovations and Future Prospects in Stable Isotope Tracing with L Ascorbic Acid 1,2 13c2
Advancements in Computational Data Analysis and Metabolic Flux Modeling Algorithms for L-Ascorbic Acid Pathways
The analysis of data from L-Ascorbic Acid-1,2-13C2 tracing experiments is increasingly reliant on sophisticated computational and mathematical models to translate raw analytical data into meaningful biological insights. Metabolic Flux Analysis (MFA) is a cornerstone technique that quantifies the rates of metabolic reactions within a biological system. creative-proteomics.com The use of 13C-labeled substrates, including specifically labeled ascorbic acid, is fundamental to MFA, providing the data needed to map the flow of carbon atoms through metabolic networks. frontiersin.org
Recent advancements have moved towards more computationally intensive Bayesian approaches for MFA. Unlike traditional methods that provide single-point estimates of fluxes, Bayesian methods yield full probability distributions for each flux, offering a more nuanced understanding of their uncertainty and correlations. frontiersin.org This is particularly valuable when studying the intricate pathways influenced by ascorbic acid.
The development of specialized algorithms and software facilitates the analysis of isotopomer distribution data obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). creative-proteomics.comresearchgate.net These tools are essential for deconvoluting the complex labeling patterns that arise from the metabolism of this compound and other tracers. For instance, the analysis of 13C isotopomer distribution in key metabolites allows for the estimation of metabolic fluxes through various biochemical networks. researchgate.net
Table 1: Computational Approaches in Metabolic Flux Analysis
| Computational Method | Description | Application in Ascorbic Acid Tracing |
|---|---|---|
| Metabolic Flux Analysis (MFA) | A method to quantify reaction rates in a metabolic network based on stoichiometric balancing and isotope labeling data. creative-proteomics.com | Determines the fate of the 13C label from this compound as it is incorporated into downstream metabolites, revealing pathway activity. |
| Bayesian MFA | A statistical approach that provides probability distributions of metabolic fluxes, offering a more robust estimation of flux values and their uncertainties. frontiersin.org | Enhances the precision of flux estimations in complex systems where ascorbic acid may have multiple interacting roles. |
| Isotopomer Distribution Analysis | The analysis of the distribution of isotopes within a molecule, typically measured by NMR or MS, to infer pathway usage. researchgate.net | Traces the specific carbons from this compound to understand its degradation and recycling pathways. |
Integration of this compound Tracing with Multi-Omics Technologies (e.g., Metabolomics, Fluxomics, Proteomics)
To achieve a holistic understanding of the impact of L-ascorbic acid, researchers are increasingly integrating data from this compound tracing with other "omics" technologies. This multi-omics approach provides a more complete picture of cellular function by connecting metabolic fluxes with changes in the proteome and metabolome. frontiersin.org
Fluxomics, the study of metabolic fluxes, is inherently linked to the use of 13C-labeled molecules. frontiersin.org When combined with metabolomics (the comprehensive analysis of all metabolites), it allows for the correlation of pathway activity with the concentrations of specific compounds. For example, an integrated proteomic and metabolomic analysis of a microbial community used for Vitamin C precursor production revealed how the metabolic state of the organisms correlated with protein expression and metabolite levels. nih.govplos.org
Proteomics, the large-scale study of proteins, can reveal changes in enzyme levels that correspond to altered metabolic fluxes observed through this compound tracing. For instance, an upregulation of enzymes involved in antioxidant defense could be correlated with increased ascorbic acid turnover. Such integrated analyses have been applied to understand complex biological systems, like the interaction between different microbial species in the production of 2-keto-gulonic acid, a precursor to vitamin C. nih.govplos.org
Table 2: Multi-Omics Integration with this compound Tracing
| Omics Technology | Information Provided | Integrated Insight |
|---|---|---|
| Metabolomics | Comprehensive profile of all metabolites in a biological sample. | Correlates changes in ascorbic acid flux with the levels of related metabolites and downstream products. |
| Fluxomics | Measurement of the rates of metabolic reactions. frontiersin.org | Provides a dynamic view of how this compound is processed and utilized by the cell. frontiersin.org |
| Proteomics | Large-scale analysis of protein expression and modification. | Identifies changes in the expression of enzymes and other proteins involved in ascorbic acid metabolism and its downstream effects. |
Development of Novel Biosensors and Imaging Techniques Exploiting the Isotopic Signature of this compound
While not specific to this compound, the development of new analytical methods holds promise for future applications. Current research is focused on creating novel biosensors and imaging techniques to detect and visualize antioxidants like ascorbic acid in living cells. acs.org For example, spectroscopic methods using gold nanoclusters have been developed to image antioxidant levels. acs.org
The unique isotopic signature of this compound could potentially be exploited by advanced imaging techniques. While direct imaging of isotopically labeled ascorbic acid is still an emerging area, techniques like membrane inlet mass spectrometry are being used to measure oxygen isotope discrimination in enzymatic reactions, providing a rapid way to study oxidase and oxygenase reactions that ascorbic acid participates in. acs.org The development of highly sensitive imaging mass spectrometry or specialized NMR techniques could one day allow for the direct visualization of the metabolic fate of this compound within cells and tissues, providing unprecedented spatial and temporal resolution.
Expanding the Scope of this compound Applications in Diverse Biological Research Models (e.g., cell cultures, organoids, specific animal models)
The application of this compound is expanding beyond simple cell cultures to more complex and physiologically relevant models. These include 3D organoid cultures and specific animal models, which better mimic the complexity of human tissues and diseases. nih.govmdpi.com
Cell Cultures: Tracing studies in various cell lines, such as human leukemia T cells, have been instrumental in metabolic profiling and understanding how different metabolic pathways are utilized during cell proliferation. nih.gov Ascorbic acid has also been shown to be crucial in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) by influencing the epigenetic landscape. nih.gov
Organoids: Organoids, which are self-organizing 3D structures grown from stem cells, are becoming powerful tools for studying organ development and disease. mdpi.comthewellbio.com Ascorbic acid is a common supplement in organoid culture media, highlighting its importance for proper cell differentiation and function. nih.govfrontiersin.org The use of this compound in organoid models could provide detailed insights into the specific roles of vitamin C in tissue morphogenesis and homeostasis.
Animal Models: In vivo studies using animal models that, like humans, cannot synthesize their own ascorbic acid (e.g., guinea pigs) are invaluable. elifesciences.org Tracing the metabolism of this compound in these models can help to understand its whole-body distribution, turnover, and contribution to various physiological processes, such as the prevention of scurvy. hmdb.ca
Potential for this compound in Comparative Biochemistry and Evolutionary Metabolic Pathway Studies
This compound has significant potential for use in comparative biochemistry and in studies of metabolic pathway evolution. The ability to synthesize ascorbic acid has been lost and gained multiple times throughout evolutionary history. nih.gov For instance, most animals can produce ascorbic acid from D-glucose, but humans, other primates, and guinea pigs have lost this ability due to the inactivation of the gene for L-gulonolactone oxidase (GULO), the enzyme that catalyzes the final step in this pathway. elifesciences.orgliposhell.pl
In contrast, photosynthetic eukaryotes like plants use a different pathway to synthesize ascorbic acid. elifesciences.orgmaxapress.com By using this compound as a tracer in a variety of organisms, researchers could investigate:
The functional consequences of using different biosynthetic pathways.
How the role and regulation of ascorbic acid metabolism have adapted to different environmental pressures and dietary habits. maxapress.com
The evolutionary trade-offs associated with the loss of endogenous ascorbic acid synthesis. nih.gov
Such studies could provide fundamental insights into why certain lineages have become dependent on dietary vitamin C and how organisms have adapted their metabolism in response. The evolution of the L-ascorbic acid redox system is considered a key factor in the emergence of multicellular eukaryotes. nih.gov
Q & A
Q. What are the limitations of using this compound in long-term in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
